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The advent of synthetic polymers in the early 20th century marked a revolutionary step in

materials science. However, the ability to control and tailor the polymerization process

remained a significant challenge. The discovery and development of peroxoesters as radical

initiators provided a crucial tool for polymer chemists, enabling a new era of precision and

efficiency in polymer synthesis. This in-depth technical guide explores the historical

development of peroxoesters, from their early synthesis and characterization to their

widespread adoption in polymer science.

Early Pioneers and the "Peroxide Effect"
The story of peroxoesters in polymer science is intrinsically linked to the broader understanding

of peroxide chemistry. In 1933, Morris S. Kharasch and Frank R. Mayo's work on the "peroxide

effect" laid the groundwork for understanding how peroxides could influence chemical reactions

through free radical mechanisms.[1][2][3] This seminal discovery opened the door for

investigating various organic peroxides as potential initiators for polymerization.

The 1940s witnessed the pioneering synthesis of the first well-characterized peroxoesters. In

1946, Nicholas A. Milas and Douglas M. Surgenor of the Massachusetts Institute of Technology

reported the synthesis of several tert-butyl peroxoesters.[1][4] Their work provided the first

systematic investigation into the preparation and properties of this new class of compounds.
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The Rise of Peroxoesters as Efficient Initiators
Following these initial discoveries, the 1950s saw a surge in research into the application of

peroxoesters as polymerization initiators. Scientists recognized their unique advantages over

other initiators of the time, such as diacyl peroxides. Peroxoesters offered a range of

decomposition temperatures, allowing for greater control over the initiation rate and,

consequently, the final properties of the polymer. The first polymers synthesized using peroxy

compounds as initiators were produced between 1910 and 1930.[2]

The development of redox initiation systems in the 1940s, discovered independently by

researchers at IG Farben in Germany and ICI in Great Britain, further expanded the utility of

peroxides, including peroxoesters.[2] These systems allowed for polymerization at lower

temperatures, which was crucial for certain monomers and for creating polymers with specific

microstructures.

Quantitative Analysis of Peroxoester Performance
A key aspect of the historical development of peroxoesters was the increasing sophistication in

quantifying their performance as initiators. The efficiency of a radical initiator is largely

determined by its rate of decomposition, which is typically characterized by its half-life at a

given temperature and its activation energy. Early researchers meticulously studied these

parameters to understand how different chemical structures within the peroxoester molecule

influenced its reactivity. This quantitative understanding was instrumental in selecting the

appropriate initiator for a specific polymerization process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pdfs.semanticscholar.org/23a2/ef536eca7674ba17e4e4e08b31c76cf9229c.pdf
https://pdfs.semanticscholar.org/23a2/ef536eca7674ba17e4e4e08b31c76cf9229c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peroxoester

Decompositio
n Temperature
(°C) for 10-
hour Half-life

Activation
Energy
(kcal/mol)

Year of Data Reference

tert-Butyl

Peroxybenzoate
104 34.5 1955

Journal of the

American

Chemical

Society, 1955

tert-Butyl

Peroxyacetate
102 37.0 1957

Journal of

Polymer

Science, 1957

tert-Butyl

Peroxypivalate
55 28.0 1965

Modern Plastics,

1965

Di-tert-butyl

Peroxide
126 37.8 1951

Journal of the

American

Chemical

Society, 1951

Caption: Comparison of decomposition characteristics of various peroxoesters.

Detailed Experimental Protocols from the Mid-20th
Century
To provide a practical understanding of the early work with peroxoesters, the following are

detailed methodologies for key experiments from that era.

Synthesis of tert-Butyl Peroxybenzoate (based on Milas
and Surgenor, 1946)
Objective: To synthesize tert-butyl peroxybenzoate from benzoyl chloride and tert-butyl

hydroperoxide.

Materials:
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Benzoyl chloride

tert-Butyl hydroperoxide

Pyridine (anhydrous)

Diethyl ether (anhydrous)

Ice-salt bath

Separatory funnel

Distillation apparatus

Procedure:

A solution of tert-butyl hydroperoxide in anhydrous diethyl ether was prepared and cooled in

an ice-salt bath to 0°C.

An equimolar amount of anhydrous pyridine was added dropwise to the cooled

hydroperoxide solution with constant stirring.

Benzoyl chloride was then added dropwise to the mixture, ensuring the temperature did not

exceed 5°C.

After the addition was complete, the reaction mixture was stirred for an additional 2 hours at

0°C.

The mixture was then washed successively with cold dilute hydrochloric acid, a cold solution

of sodium bicarbonate, and finally with cold water.

The ethereal layer was dried over anhydrous sodium sulfate.

The diethyl ether was removed by distillation under reduced pressure to yield crude tert-butyl

peroxybenzoate.

The product was further purified by vacuum distillation.
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Polymerization of Styrene Initiated by tert-Butyl
Peroxybenzoate (based on studies from the 1950s)
Objective: To polymerize styrene monomer using tert-butyl peroxybenzoate as a thermal

initiator.

Materials:

Styrene monomer (freshly distilled to remove inhibitors)

tert-Butyl peroxybenzoate

Polymerization tube (e.g., thick-walled glass ampoule)

Nitrogen gas

Constant temperature oil bath

Methanol (for precipitation)

Vacuum oven

Procedure:

A known amount of freshly distilled styrene monomer was placed in a polymerization tube.

A calculated amount of tert-butyl peroxybenzoate (typically 0.1-1.0 mol% based on the

monomer) was added to the styrene.

The mixture was degassed by several freeze-pump-thaw cycles under a nitrogen

atmosphere to remove dissolved oxygen, which can inhibit polymerization.

The polymerization tube was sealed under vacuum.

The sealed tube was then immersed in a constant temperature oil bath set to the desired

polymerization temperature (e.g., 100-120°C).

The polymerization was allowed to proceed for a specified time.
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After the desired time, the tube was removed from the bath and cooled rapidly to quench the

reaction.

The viscous polymer solution was then poured into a large excess of methanol with vigorous

stirring to precipitate the polystyrene.

The precipitated polymer was collected by filtration, washed with fresh methanol, and dried

in a vacuum oven to a constant weight.

Visualizing the Developmental Pathways
The historical development of peroxoesters in polymer science can be visualized as a series of

interconnected advancements, from fundamental discoveries to practical applications.
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Caption: Historical progression of peroxoester development in polymer science.
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The following diagram illustrates the typical workflow for evaluating a new peroxoester as a

polymerization initiator, a process that became standardized during the mid-20th century.

Synthesis & Purification

Characterization

Polymerization Trials

Performance Evaluation

Synthesize Peroxoester

Purify Peroxoester

Determine Decomposition
Kinetics (Half-life, Ea)

Analyze Decomposition
Products

Conduct Polymerization
of Standard Monomer

Select Appropriate
Temperature

Compare with Existing
Initiators

Assess Side
Reactions

Characterize Resulting
Polymer (Mw, PDI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for evaluating a novel peroxoester initiator.

Conclusion
The historical development of peroxoesters in polymer science is a testament to the power of

fundamental chemical research in driving technological innovation. From the early recognition

of the "peroxide effect" to the synthesis and characterization of the first peroxoesters, and

finally to their widespread use as versatile polymerization initiators, this class of compounds

has played a pivotal role in shaping the modern polymer industry. The ability to control

polymerization with increasing precision, enabled by a deep understanding of peroxoester

chemistry, continues to be a cornerstone of advanced materials development, with implications

for fields ranging from industrial manufacturing to drug delivery and biomedical engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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